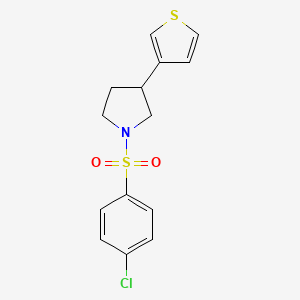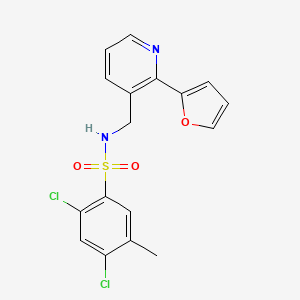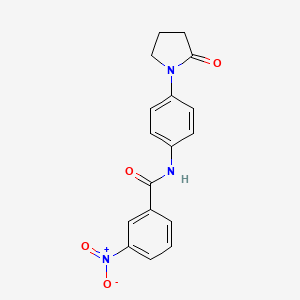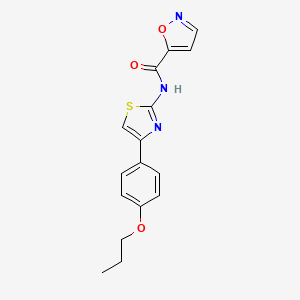
4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C14H10BrFN2O4 and its molecular weight is 369.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Radiotracer Studies
One application of compounds structurally related to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is in the development of PET radiotracers. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride, indicating potential in studying CB1 cannabinoid receptors in the brain using PET imaging (Katoch-Rouse & Horti, 2003).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies, such as Fourier transform infrared (FT-IR) and FT-Raman spectra, of related compounds have been conducted to understand their molecular structures and behaviors. For example, the study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide helped in understanding the red-shift of NH-stretching wavenumber and charge transfer interactions, which are crucial for understanding molecular interactions and stability (Ushakumari et al., 2008).
Synthesis of Pharmaceutical Compounds
The chemical properties of such benzamide derivatives are utilized in the synthesis of various pharmaceutical compounds. For instance, the synthesis of Gefitinib, a cancer medication, involves intermediates structurally similar to this compound (Jin et al., 2005).
Studies in Neurology and Psychopharmacology
Compounds structurally related to this compound have been used in neurological studies, such as analyzing serotonin receptors in the brain of Alzheimer's disease patients. This application helps in understanding the pathological changes in neurodegenerative diseases (Kepe et al., 2006).
Corrosion Inhibition Studies
The derivatives of benzamide, including those structurally similar to this compound, have been studied for their corrosion inhibition properties. These compounds can effectively inhibit the corrosion of metals, which is significant for various industrial applications (Mishra et al., 2018).
Antimicrobial Studies
Benzamide derivatives also exhibit potent antimicrobial activity against various microorganisms. This aspect of research is crucial in the development of new antibiotics and antifungal agents (Liaras et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been used to synthesize tricyclic dihydroquinazolinones , which act as anti-obesity agents, and imidazole pyrimidine amides , which act as cyclin-dependent kinase inhibitors. These targets play crucial roles in metabolic regulation and cell cycle control, respectively.
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This involves a nucleophilic substitution reaction, where a nucleophile replaces a leaving group in a molecule.
Biochemical Pathways
Given its potential role in synthesizing anti-obesity agents and cyclin-dependent kinase inhibitors , it may influence metabolic pathways and cell cycle regulation pathways.
Result of Action
If it indeed contributes to the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors , it could potentially lead to weight loss and cell cycle arrest, respectively.
Propiedades
IUPAC Name |
4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O4/c1-22-13-5-3-9(18(20)21)7-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMHKGBCXIMKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3003296.png)
![5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3003298.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)






![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3003312.png)
![2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3003314.png)
